![molecular formula C14H12N2O2S B5674793 N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5674793.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzofuran and thiazole derivatives often involves cyclocondensation reactions, where carbohydrazones react with thioglycolic acid in DMF to yield the target compounds. These processes highlight the complexity and specificity required in synthesizing such compounds, showcasing the intricate manipulation of molecular structures to achieve the desired outcomes (Idrees et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide can be detailed using various spectral studies such as IR, 1H NMR, 13C NMR, and Mass spectra. These analytical techniques provide a comprehensive understanding of the compound's structural attributes, including the arrangement of atoms and the presence of specific functional groups (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving benzofuran and thiazole derivatives often entail the formation of Schiff bases through the condensation of carbohydrazides with various substituted aromatic aldehydes. The chemical reactivity of these compounds is significant for their potential antimicrobial activities, underscoring their capability to interact with biological targets through specific molecular mechanisms (Idrees et al., 2019).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-9(2)19-14(15-8)16-13(17)12-7-10-5-3-4-6-11(10)18-12/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPATPKASVHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49681109 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzofuran-2-carboxylic acid (4,5-dimethyl-thiazol-2-yl)-amide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.